
(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol is a useful research compound. Its molecular formula is C21H19Cl2N5O2 and its molecular weight is 444.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.0915803 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol , also known as LY2874455, has garnered significant attention due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Formula : C21H19Cl2N5O2
- CAS Number : 1254473-85-2
- Molar Mass : 444.31 g/mol
FGFR Inhibition
LY2874455 functions primarily as a pan-FGFR inhibitor , impacting various signaling pathways crucial for cell proliferation and survival. FGFR signaling is implicated in several pathological conditions, including cancer and inflammatory diseases. The inhibition of FGFR by LY2874455 results in reduced activation of downstream signaling pathways, leading to decreased cellular proliferation and survival in certain cancer cell lines .
Anti-inflammatory Effects
Research has demonstrated that LY2874455 significantly limits the production of pro-inflammatory cytokines such as TNF and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines. This indicates its potential utility in treating inflammatory diseases . The compound also reduces nitric oxide (NO) and reactive oxygen species (ROS), further underscoring its anti-inflammatory properties .
In Vitro Studies
A study utilizing mouse macrophage cell lines (RAW264.7) found that LY2874455 effectively suppressed LPS-induced inflammation by inhibiting key inflammatory mediators. This effect was replicated in human monocyte cell lines (THP-1), showcasing its broad applicability across species .
In Vivo Studies
In vivo experiments have indicated that LY2874455 reduces inflammation in models of lung injury and colitis induced by dextran sulfate sodium (DSS). These findings suggest that the compound could be beneficial for treating inflammatory bowel disease and other related conditions .
Case Study 1: Inflammatory Bowel Disease
In a recent study, mice treated with LY2874455 exhibited significantly reduced symptoms of DSS-induced colitis, including weight loss and colon damage. Histological analysis revealed decreased infiltration of inflammatory cells in the colon tissue, supporting the compound's therapeutic potential for inflammatory bowel diseases .
Case Study 2: Cancer Therapy
LY2874455 has shown promise as part of combination therapy for various cancers. Its ability to inhibit FGFRs can potentially enhance the efficacy of other anticancer agents, making it a candidate for further clinical investigation .
Summary of Research Findings
Propriétés
IUPAC Name |
2-[4-[(E)-2-[5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.